molecular formula C17H14BrNO B14249877 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- CAS No. 387388-82-1

4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl-

Cat. No.: B14249877
CAS No.: 387388-82-1
M. Wt: 328.2 g/mol
InChI Key: KIMTVASTQYAEOM-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a bromophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-phenyl-
  • 4(1H)-Pyridinone, 2-(4-fluorophenyl)-2,3-dihydro-1-phenyl-
  • 4(1H)-Pyridinone, 2-(4-methylphenyl)-2,3-dihydro-1-phenyl-

Uniqueness

The presence of the bromine atom in 4(1H)-Pyridinone, 2-(4-bromophenyl)-2,3-dihydro-1-phenyl- imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

387388-82-1

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1-phenyl-2,3-dihydropyridin-4-one

InChI

InChI=1S/C17H14BrNO/c18-14-8-6-13(7-9-14)17-12-16(20)10-11-19(17)15-4-2-1-3-5-15/h1-11,17H,12H2

InChI Key

KIMTVASTQYAEOM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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